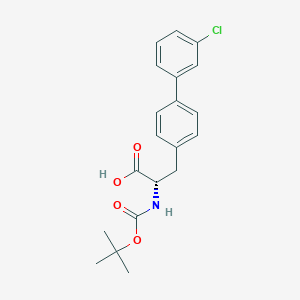
(S)-2-(Tert-butoxycarbonylamino)-3-(3'-chlorobiphenyl-4-yl)propanoic acid
説明
(S)-2-(Tert-butoxycarbonylamino)-3-(3'-chlorobiphenyl-4-yl)propanoic acid is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-(Tert-butoxycarbonylamino)-3-(3'-chlorobiphenyl-4-yl)propanoic acid, also known by its CAS number 1282042-79-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClNO4, with a molecular weight of 375.85 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis and can influence biological activity by modulating the compound’s interaction with biological targets.
Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of various biological pathways:
- Inhibition of Tryptophan Hydroxylase Type 1 (TPH1) : In vitro assays demonstrated that compounds with similar structures showed significant inhibition of TPH1, which is involved in serotonin biosynthesis. For instance, certain derivatives exhibited over 60% inhibition at concentrations as low as 100 µM .
- Antitumor Activity : In related studies, compounds featuring biphenyl moieties have been associated with cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
- Anti-adipogenic Effects : Compounds related to this structure have shown promise in reducing adipocyte differentiation and lipid accumulation in pre-adipocytes. This suggests potential applications in obesity management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Boc Group : The presence of the Boc group enhances lipophilicity and stability, which may improve the compound's bioavailability.
- Chlorobiphenyl Substituent : The introduction of a chlorobiphenyl moiety has been linked to increased binding affinity for target proteins involved in metabolic pathways .
Case Study 1: Antitumor Activity
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated that at concentrations above 50 µM, significant cell death was observed in HeLa cells, attributed to apoptosis induction mechanisms involving caspase activation.
Case Study 2: Obesity Treatment
In vivo studies using high-fat diet-induced obesity mouse models revealed that administration of related compounds led to a reduction in body weight and fat mass over a period of four weeks. Gene expression analysis showed downregulation of lipogenic genes such as Fasn and Srebp1c .
Summary Table of Biological Activities
科学的研究の応用
The compound exhibits several biological activities that make it a valuable candidate in various research fields:
-
Anti-Cancer Potential :
- Research indicates that compounds structurally similar to (S)-2-(Tert-butoxycarbonylamino)-3-(3'-chlorobiphenyl-4-yl)propanoic acid may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell growth and survival. Inhibition of this pathway has been linked to anti-tumor effects, making it a target for cancer therapies .
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves the following steps:
-
Starting Materials :
- Boc-L-4-bromophenylalanine
- 3-chlorophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)
- Reaction Conditions :
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer properties of various derivatives of this compound against several carcinoma cell lines. The results demonstrated significant inhibition of cell proliferation, supporting its potential as an anti-cancer agent.
Case Study 2: Inflammation Model Research
In another investigation focusing on inflammatory bowel disease, researchers tested the compound's ability to reduce cytokine levels in animal models. The findings indicated a marked decrease in inflammatory markers, suggesting its effectiveness in managing inflammation-related conditions.
特性
IUPAC Name |
(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)11-13-7-9-14(10-8-13)15-5-4-6-16(21)12-15/h4-10,12,17H,11H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBAUWCJDGAOW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















